Rubazoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62094-95-5 |
|---|---|
Molecular Formula |
C20H17N5O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)imino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H17N5O2/c1-13-17(19(26)24(22-13)15-9-5-3-6-10-15)21-18-14(2)23-25(20(18)27)16-11-7-4-8-12-16/h3-12,17H,1-2H3 |
InChI Key |
RDYJVCSNESZYOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations
Synthetic Pathways from 4-Amino-1(4-Sulphophenyl)-3-Methyl-2-Pyrazolin-5-One (4-amino SPMP)
Nitrosation of 1(4-Sulphophenyl)-3-Methyl-2-Pyrazolin-5-One (SPMP)
The initial step in the synthesis is the nitrosation of SPMP. This reaction is typically carried out at a low temperature, between 0-5 °C, using sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). researchgate.net The acidic conditions generate nitrous acid (HNO₂) in situ, which then acts as the nitrosating agent.
The mechanism involves the electrophilic attack of the nitrosonium ion (NO⁺), formed from the protonation of nitrous acid, at the electron-rich C4 position of the pyrazolinone ring. This results in the formation of a 4-nitroso derivative. This intermediate is known to exist in tautomeric equilibrium with its more stable 4-oxime form, a fact that has been confirmed by spectroscopic methods such as FTIR. researchgate.net Following the reaction, the nitroso/oxime derivative is typically salted out of the solution using a common salt and then filtered and dried. researchgate.net
Reduction Strategies for Nitroso/Oxime Derivatives to Amino-SPMP
The subsequent step is the reduction of the 4-nitroso/oxime derivative to the corresponding 4-amino-1(4-sulphophenyl)-3-methyl-2-pyrazolin-5-one (4-amino SPMP). The choice of reduction conditions, particularly temperature, has a significant impact on the yield of the desired amine and the formation of by-products.
Low-temperature reduction is one approach to synthesize 4-amino SPMP. This method is typically carried out at temperatures between 3-5 °C. saudijournals.com A common reducing agent for this process is zinc dust in the presence of ammonium (B1175870) chloride (NH₄Cl). researchgate.net This milder approach aims to selectively reduce the nitroso/oxime group to an amine while minimizing side reactions. However, the yield of the desired 4-amino SPMP hydrochloride is generally lower, in the range of 85-86%. saudijournals.com A notable outcome of this technique is the concurrent formation of a significant amount of Rubazoic acid as a by-product, reaching levels of 24-25%. saudijournals.com
In contrast, high-temperature reduction offers a more efficient conversion to the desired amine. This reaction is conducted at a boiling temperature of 100-105 °C, employing zinc metal and hydrochloric acid as the reducing system. researchgate.netsaudijournals.com The vigorous reaction conditions lead to a nearly complete reduction of the nitroso/oxime derivative, with yields of 4-amino SPMP hydrochloride reaching as high as 97-98%. saudijournals.com
The high-temperature process significantly suppresses the formation of this compound, with its presence being reduced to a mere 2-3%. saudijournals.com While specific minor by-products of this high-temperature reduction are not extensively detailed in the literature, potential side reactions under such forcing conditions could include over-reduction of the pyrazolone (B3327878) ring or other degradation pathways. The primary by-products of concern, however, remain the unreacted starting material and the aforementioned this compound.
| Process | Oxime (g) | Zn used (g) | NH₄Cl (g) | Temp (°C) | HCl (ml) | Amine (%) | This compound (%) |
|---|---|---|---|---|---|---|---|
| B-1 (Low Temp) | 28.3 | 7.8 | 8 | 3-5 | 45 | 85-86 | 24-25 |
| B-2 (High Temp) | 28.3 | 23 | 0 | 100-105 | 85 | 97-98 | 2-3 |
Table 1: A comparative analysis of low-temperature versus high-temperature reduction of the nitroso/oxime of SPMP, highlighting the yields of the desired amine and the this compound by-product. saudijournals.com Note: Amine content was determined by the first coupling value and this compound by the post-coupling value.
Diazotization of Amine Hydrochlorides Leading to this compound Formation
The final stage in the synthesis of this compound involves the reaction of 4-amino SPMP hydrochloride with nitrous acid. This step is characterized by a fascinating competition between two distinct reaction pathways: diazotization and oxidation. The nitrous acid formed in situ from sodium nitrite and hydrochloric acid at low temperatures (-5 to -2 °C) can act as both a diazotizing agent and an oxidizing agent. researchgate.net
The desired reaction for other applications of 4-amino SPMP is the formation of a stable diazonium salt, which can then be used in coupling reactions to form azo dyes. researchgate.net However, for the synthesis of this compound, the oxidative pathway is the key transformation. This oxidation of the 4-amino SPMP leads to the formation of the dimeric structure of this compound. saudijournals.com
The balance between diazotization and oxidation is highly dependent on the reaction conditions, particularly the rate of addition of the sodium nitrite solution. A slower, more controlled addition of nitrite over an extended period favors the formation of the diazonium salt, thereby maximizing the yield of the product for azo coupling. Conversely, a rapid addition of nitrite leads to a higher local concentration of nitrous acid, which promotes the oxidative pathway, resulting in a greater yield of this compound.
A kinetic study on the effect of nitrite addition time on the formation of the diazonium compound versus this compound has demonstrated this competitive relationship. The percentage of the diazonium compound formed increases with a longer nitrite addition time, while the percentage of this compound decreases. This indicates that a gradual introduction of the nitrosating agent allows for the more selective formation of the diazonium salt, whereas a rapid introduction leads to a greater extent of the oxidative side reaction that produces this compound.
| Sr. No. | Nitrite addition time (min.) | SPMP Diazonium Compound (%) | This compound (%) |
|---|---|---|---|
| 1 | 1 | 75.8 | 24.2 |
| 2 | 35 | 86.2 | 13.8 |
| 3 | 65 | 92.3 | 7.7 |
| 4 | 95 | 94.6 | 5.4 |
| 5 | 125 | 95.8 | 4.2 |
| 6 | 155 | 96.5 | 3.5 |
| 7 | 185 | 97.2 | 2.8 |
| 8 | 215 | 97.8 | 2.2 |
| 9 | 235 | 98.1 | 1.9 |
| 10 | 255 | 98.3 | 1.7 |
Table 2: The comparative formation of the diazonium compound of SPMP and this compound as a function of the nitrite addition time, illustrating the competitive nature of the diazotization and oxidation reactions.
Furthermore, it has been observed that at a pH of 7.0 or above, 4-amino SPMP is automatically converted into this compound, with its concentration gradually increasing over time. saudijournals.com This suggests that under neutral to alkaline conditions, the oxidation of the amine is the predominant pathway.
Optimization of Diazotization Conditions (Temperature, pH, Reagent Addition)
The formation of this compound derivatives often proceeds via the diazotization of a precursor amine, such as 4-amino-1(4-sulphophenyl) 3-methyl-2-pyrazolin-5-one (B87142) (4-amino SPMP). saudijournals.com The stability of the resulting diazonium salt is critically dependent on the reaction conditions. organic-chemistry.org Optimization of these parameters is paramount for achieving high yields and purity.
Temperature: The diazotization process is highly temperature-sensitive. It is typically conducted at low temperatures, generally between 0-5 °C, to ensure the stability of the diazonium salt intermediate. saudijournals.comchemrevlett.com This is a crucial step, as the intermediates formed from the diazotization of primary amines can be unstable and prone to decomposition at higher temperatures, leading to unwanted side products. organic-chemistry.org For instance, in the synthesis of a this compound derivative from p-Sulphophenyl-3-methyl-5-pyrazolone (SPMP), the initial nitrosation step is carried out at 0-5 °C in an ice bath. saudijournals.com
pH: The pH of the reaction medium, controlled by the addition of a strong acid, is another critical factor. A strongly acidic environment, typically achieved using hydrochloric acid or sulfuric acid, is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂). saudijournals.comorganic-chemistry.org Nitrous acid is the active diazotizing agent. The acidic conditions also play a role in subsequent steps, such as the reduction of nitroso intermediates. saudijournals.com
Reagent Addition: The controlled, gradual addition of reagents is essential to manage the exothermic nature of the reaction and maintain the optimal low temperature. In a typical procedure, a solution of sodium nitrite, also pre-cooled to 0 °C, is added slowly to the acidic suspension of the amine precursor over a period of time, for example, 35 minutes, with continuous stirring to ensure homogenous reaction conditions. saudijournals.com
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 0–5 °C | Ensures stability of the diazonium salt intermediate and minimizes side reactions. saudijournals.comorganic-chemistry.org |
| pH | Strongly Acidic (HCl) | Required for the in situ generation of the diazotizing agent, nitrous acid, from sodium nitrite. saudijournals.com |
| Reagent Addition | Slow, controlled addition of NaNO₂ | Maintains low temperature and prevents localized overheating, ensuring controlled reaction kinetics. saudijournals.com |
Alternative and Emerging Synthetic Routes to this compound Derivatives
While traditional multi-step syntheses are well-established, research continues into more efficient and streamlined methods, including one-pot procedures and strategies incorporating advanced catalytic techniques.
One-Pot Procedures Involving Oxidative Diazidation and Reductive Work-up
One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. For the synthesis of complex nitrogen-containing heterocycles, one-pot methods are increasingly explored. nih.govresearchgate.net
An emerging area in nitrogen-atom-transfer reactions is the direct diazidation of olefins, which can be achieved using iron-catalyzed methods. nih.gov This approach provides a convenient route to vicinal primary diamines, which are valuable synthetic building blocks. nih.gov While not yet specifically documented for the mainstream synthesis of this compound from its pyrazolone precursors, the concept of a one-pot process involving an initial oxidation/amination followed by a reductive step represents a potential future direction for streamlining the synthesis of related compounds. Such a procedure would circumvent the need to isolate the intermediate amine, proceeding directly to the final product.
Multi-Step Synthetic Strategies Incorporating Controlled Hydrogenation
Multi-step syntheses remain a cornerstone for producing complex molecules with high purity. A common strategy for synthesizing azo compounds involves the reduction of nitroarenes to form the precursor anilines, which are then diazotized. researchgate.net Controlled catalytic hydrogenation is a frequently used method for this reduction, employing transition metal catalysts like palladium, platinum, or ruthenium. researchgate.net
In the context of this compound, a multi-step pathway begins with the nitrosation of a pyrazolone derivative, followed by the reduction of the nitroso group to an amine. saudijournals.com This reduction can be achieved using various reagents, including zinc metal in an acidic medium. saudijournals.com Incorporating controlled catalytic hydrogenation in place of metal-acid reduction could offer a greener and more selective alternative, potentially minimizing by-product formation and simplifying purification. The resulting amine is then diazotized and coupled to form the final this compound structure. saudijournals.com
Physicochemical Determinants of this compound Synthesis
The success of this compound synthesis is governed by fundamental physicochemical principles. Careful control over parameters like pH and temperature is essential as they directly influence reaction kinetics, pathway selectivity, and ultimately, the yield and purity of the final product.
Investigation of pH Effects on Reaction Yield and Product Purity
The pH of the reaction medium exerts a profound influence throughout the synthesis of this compound. A kinetic study on a this compound derivative highlighted the importance of physicochemical factors, including pH, on the product's formation. saudijournals.com
During the initial nitrosation/diazotization sequence, a strongly acidic medium is non-negotiable for the quantitative conversion of sodium nitrite into the active electrophile, nitrous acid. Subsequently, in the reduction of the nitroso intermediate to the corresponding amine using zinc, the presence of hydrochloric acid is also critical. saudijournals.com The acidic environment activates the reducing agent and facilitates the multi-electron transfer process. The concentration of the acid must be carefully calibrated, as excessively harsh conditions could potentially lead to degradation of the pyrazolone ring or promote side reactions, thereby impacting both the final yield and purity.
| Synthetic Stage | Role of Acid (e.g., HCl) | Impact on Yield and Purity |
|---|---|---|
| Nitrosation/Diazotization | Generates nitrous acid (HNO₂) from NaNO₂. | Essential for the formation of the diazonium intermediate; insufficient acid leads to incomplete reaction. |
| Reduction of Nitroso Group | Acts as a proton source and activates the reducing agent (e.g., Zinc). | Facilitates the conversion to the crucial amine precursor; pH affects reduction efficiency. |
Temperature-Dependent Reaction Kinetics and Pathway Selectivity
Temperature is a critical lever for controlling not only the rate of reaction but also the selectivity towards the desired product. The synthesis of this compound involves intermediates of varying stability, making temperature control essential. saudijournals.com
A study on the synthesis of a this compound derivative from SPMP demonstrated this temperature dependence clearly. saudijournals.com The reduction of the nitroso/oxime intermediate was carried out under two different temperature regimes, leading to different outcomes:
Low-Temperature Reduction (0-5 °C): Using Zinc and NH₄Cl at this temperature resulted in the formation of both the desired this compound of SPMP and its precursor amine. This indicates that at low temperatures, the reaction pathway allows for both the formation and potential isolation of the amine intermediate alongside the final coupled product. saudijournals.com
High-Temperature Reduction (100-105 °C): Performing the reduction at boiling temperature with Zinc and HCl also facilitated the reaction, indicating that the process is viable at elevated temperatures, though pathway selectivity may differ. saudijournals.com
This temperature-dependent pathway selectivity is crucial for process optimization. A lower temperature might be chosen to favor the formation of a specific intermediate, whereas a higher temperature could be used to drive the reaction to completion more rapidly, provided by-product formation is not significantly increased.
| Condition | Temperature | Reagents | Observed Products | Inference on Pathway Selectivity |
|---|---|---|---|---|
| Low Temperature | 0–5 °C | Zinc / NH₄Cl | This compound derivative and its amine precursor. | Allows for partial conversion or simultaneous formation of intermediate and final product. |
| High Temperature | 100–105 °C | Zinc / HCl | Formation of the reduced product was achieved. | Favors rapid reduction, potentially altering the product distribution compared to low-temperature methods. |
Influence of Aeration and Oxidizing Agents on Product Formation
The formation of this compound is significantly influenced by the presence of oxygen (aeration) and various oxidizing agents. The reaction pathway and product yield can be manipulated by controlling these factors, particularly during the synthesis from precursors like 4-amino-1(4-sulphophenyl) 3-methyl-2-pyrazolin-5-one (4-amino-SPMP). saudijournals.com
Nitrous acid (HNO₂) plays a dual role as both a diazotizing and an oxidizing agent in the synthesis of this compound derivatives. saudijournals.com When 4-amino-SPMP is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid at low temperatures), a competitive reaction occurs, leading to both the formation of a diazonium salt and the oxidation of the amine precursor, which results in this compound. saudijournals.comresearchgate.net
The process of aeration has been observed to affect the yield of this compound. Studies have shown that the formation of the this compound derivative from 4-amino-SPMP amine hydrochloride is influenced by atmospheric oxygen. The amine solution's exposure to air contributes to the oxidative coupling that produces the characteristic red-colored this compound. saudijournals.comresearchgate.net
The choice of reducing agent in a preceding step can also indirectly influence the final product distribution. For instance, the reduction of the nitroso/oxime derivative of sulphophenyl methyl pyrazolone (SPMP) can be carried out under different conditions. researchgate.net A low-temperature reduction using zinc and ammonium chloride can yield both the amine and the this compound of SPMP. saudijournals.com In contrast, a high-temperature reduction with zinc and hydrochloric acid primarily yields the amine hydrochloride. saudijournals.comresearchgate.net The subsequent oxidation of this amine, whether by residual oxidizing agents or atmospheric oxygen, leads to the formation of this compound. researchgate.net
The table below summarizes the results from a study on the reduction of the nitroso/oxime of SPMP, indicating the formation of both the desired amine and the this compound byproduct under specific conditions. researchgate.net
| Reduction Method | Temperature (°C) | Reagents | Amine Content (%) | This compound Content (%) |
| Method A | 0-5 | Zinc, NH₄Cl | 73.2 | 26.8 |
| Method B-1 | 100-105 | Zinc, HCl | 96.8 | 3.2 |
| Method B-2 | 100-105 | Zinc, HCl | 98.6 | 1.4 |
| Data sourced from a kinetic study on this compound formation. researchgate.net |
Kinetic Studies on this compound Formation Derived from Precursors
Kinetic studies have been instrumental in understanding the mechanism and factors controlling the formation of this compound. Spectrophotometric and titrimetric techniques are commonly employed to monitor the reaction progress, tracking the disappearance of reactants and the formation of the colored this compound product. researchgate.netjournalijar.com These studies investigate physicochemical factors such as time, pH, temperature, and aeration. researchgate.netjournalijar.com
One detailed kinetic study focused on the formation of a this compound derivative from 4-amino-1(4-sulphophenyl) 3-methyl-2-pyrazolin-5-one. saudijournals.com It was established that the formation of this compound occurs concurrently with the diazotization of the precursor amine when nitrous acid is used. saudijournals.comresearchgate.net The rate of this compound formation is highly dependent on the reaction conditions.
The effect of pH is particularly critical. The stability of the precursor amine and the rate of its conversion to this compound are pH-dependent. The study on the amine of SPMP demonstrated that the solution's pH influences the rate of oxidation. saudijournals.comresearchgate.net
The effect of time on the competitive reactions of diazotization and this compound formation has been quantified. The data below illustrates the progression of these two reactions over time when 4-amino SPMP is treated with nitrous acid.
| Time (minutes) | Diazotization (%) | This compound Formation (%) |
| 5 | 94.2 | 5.8 |
| 15 | 92.8 | 7.2 |
| 30 | 90.1 | 9.9 |
| 60 | 86.2 | 13.8 |
| 90 | 81.3 | 18.7 |
| 120 | 76.5 | 23.5 |
| Data adapted from a study on the diazotization of 4-amino SPMP. researchgate.net |
This data clearly shows that as the reaction time increases, the percentage of the precursor converted to the diazonium salt decreases, while the formation of the this compound side-product increases, highlighting the competitive nature of the two pathways. researchgate.net
Elucidation of this compound as an Intermediate in Chemical Transformation Processes (e.g., Dye Degradation)
This compound and its derivatives are recognized not only as synthetic dyes but also as potential intermediates in the transformation and degradation of more complex molecules, such as certain azo dyes. researchgate.net The core structure of this compound, formed by the coupling of two pyrazolone rings, is related to the structure of various colorants.
While direct evidence detailing the step-by-step formation and degradation of this compound during the breakdown of commercial azo dyes is a complex area of research, its formation from precursors used in dye synthesis provides a strong basis for its role as an intermediate. saudijournals.com For instance, the precursor 4-amino-1-phenyl-3-methyl-2-pyrazolin-5-one is a known component in the synthesis of certain dyes, and its oxidative degradation can lead to this compound. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides direct evidence for the key functional groups and bonding arrangements within the rubazoic acid structure.
The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its molecular framework. Analysis of a this compound derivative shows a prominent peak for the carbonyl group (C=O) at approximately 1715 cm⁻¹. saudijournals.com The presence of an imine functionality is confirmed by a characteristic peak around 1556 cm⁻¹. saudijournals.com These signatures are fundamental in verifying the successful synthesis and structural integrity of the compound. journalijar.comresearchgate.net
| Functional Group | FTIR Peak (cm⁻¹) | Description |
| O-H Stretch | 3200-3500 | Broad peak indicating strong hydrogen bonding. saudijournals.com |
| C=O Stretch | ~1715 | Prominent peak characteristic of a carbonyl group. saudijournals.com |
| C=N Stretch (Imine) | ~1556 | Indicates the presence of the imine functionality. saudijournals.com |
Table 1: Characteristic FTIR absorption bands for a this compound derivative.
A defining feature of this compound's FTIR spectrum is a significantly broad peak in the region of 3200-3500 cm⁻¹, which is indicative of a strong O-H···O=C hydrogen bond. saudijournals.com This intramolecular hydrogen bonding is a characteristic property of enolic 1,5-diketones. journalijar.com The structure facilitates this strong interaction by forming an eight-membered H-chelated ring, which creates a favorable O-H-O angle approaching 180°. saudijournals.comjournalijar.com This strong hydrogen bonding is a key aspect of the molecule's structure and influences its chemical properties. The distinct peak observed at 1556 cm⁻¹ provides clear evidence for the imine functionality formed during its synthesis. saudijournals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is indispensable for the complete structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.
¹H-NMR spectral analysis of a sulphonated this compound derivative provides precise chemical shift data confirming the proton environments. journalijar.com A singlet peak observed at 3.65 ppm is assigned to the single alcoholic hydroxyl proton (OH). journalijar.com The aromatic region of the spectrum shows a multiplet between 6.88-8.09 ppm, corresponding to the eight aromatic hydrogens. journalijar.com The six protons of the methyl (CH₃) groups appear as a singlet between 1.94-2.31 ppm. journalijar.com A highly deshielded signal, characteristic of enolic 1,3-diketones involved in strong intramolecular hydrogen bonds, is often observed in the range of 13-18 ppm. rsc.org In one studied derivative, a singlet corresponding to two protons of the sulfonic acid (SO₃H) group was found at a significantly downfield shift of 11.95 ppm. journalijar.com
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
| Sulfonic Acid (SO₃H) | 11.95 | Singlet | 2H |
| Aromatic (ArH) | 6.88-8.09 | Multiplet | 8H |
| CH | 1.8-4.4 | Singlet | 2H |
| Methyl (CH₃) | 1.94-2.31 | Singlet | 6H |
| Hydroxyl (OH) | 3.65 | Singlet | 1H |
Table 2: ¹H-NMR spectral data for a this compound derivative in CDCl₃. journalijar.com
| Carbon Environment | Chemical Shift (δ, ppm) |
| Methyl (CH₃) | 11.93-15.9 |
| Methine (CH) | 84.7 |
| Aromatic Carbons | 114.8, 121.4, 126.7, 127.3, 137.6, 144.1, 144.8, 147.6 |
| Carbonyl (C=O) | 157.5 |
Table 3: ¹³C-NMR spectral data for a this compound derivative. journalijar.com
Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectroscopy has been employed to investigate the dynamics of proton transfer within this compound derivatives. rsc.orgresearchgate.net These studies reveal a fast proton transfer equilibrium occurring between two distinct but chemically equivalent enolic tautomers. rsc.orgrsc.org This dynamic process happens in both the solution and solid states. rsc.org However, a key finding from the solid-state NMR studies is that the degeneracy (equal energy state) of these two tautomers is removed upon crystallization. rsc.orgrsc.org This indicates that the crystalline environment causes a slight preference for one tautomeric form over the other, a subtlety not observable in solution where the rapid exchange averages the signals. rsc.org
Electronic Spectroscopy for Conjugation and Reaction Monitoring
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful tool for investigating the electronic transitions within molecules. technologynetworks.com For compounds like this compound, which feature extensive conjugation, UV-Vis spectroscopy offers valuable information about the electronic structure and can be effectively used to monitor the progress of chemical reactions. researchgate.netspectroscopyonline.com
UV-Vis spectroscopy is a versatile analytical method employed for both the qualitative identification and quantitative determination of chromophoric compounds like this compound. ijnrd.orgupi.edu The technique measures the absorption of UV or visible light by a sample, which is influenced by its molecular composition and concentration. technologynetworks.com
Qualitative Analysis:
Qualitatively, the UV-Vis spectrum of a compound is unique and serves as a molecular fingerprint. researchgate.net The spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands corresponding to specific electronic transitions (e.g., π→π* and n→π*) within the molecule. libretexts.org For this compound and its derivatives, the extensive system of conjugated double bonds gives rise to strong absorptions in the visible region of the electromagnetic spectrum, which is responsible for their color. The specific position and shape of these absorption maxima (λmax) can help in identifying the compound by comparing its spectrum to that of a known standard under the same conditions (e.g., solvent, pH). libretexts.org However, due to the often broad and featureless nature of UV-Vis spectra for complex organic molecules, it is typically used in conjunction with other analytical methods for unambiguous structure confirmation. upi.edu
Quantitative Analysis:
Quantitatively, UV-Vis spectroscopy is highly effective for determining the concentration of an analyte in a solution. ijnrd.org This application is based on the Beer-Lambert Law, which establishes a direct proportionality between the absorbance of light at a specific wavelength and the concentration of the absorbing species. azom.com A kinetic study of the formation of a this compound derivative from 4-amino-1(4-sulphophenyl)-3-methyl-2-pyrazolin-5-one (4-amino SPMP) utilized spectrophotometric techniques to evaluate the process. saudijournals.com The formation of the this compound derivative was monitored, and its concentration was determined throughout the reaction. saudijournals.comresearchgate.net
The synthesis of a this compound derivative from SPMP involves several steps, including nitrosation, reduction, and diazotization, where the formation of the final product can be tracked by its characteristic absorbance. saudijournals.com For instance, the conversion of the SPMP amine to the this compound derivative at a pH of 7.0 or higher can be followed over time, with the strength of the product gradually increasing. saudijournals.com
| Parameter | Description | Source |
| Application | Quantitative Analysis | saudijournals.com |
| Method | Spectrophotometry | saudijournals.com |
| Reaction Monitored | Formation of this compound derivative from 4-amino SPMP | saudijournals.comresearchgate.net |
| Observation | Gradual increase in this compound concentration at pH ≥ 7.0 | saudijournals.com |
Reaction Monitoring:
The ability to monitor reactions in real-time is a key application of UV-Vis spectroscopy. researchgate.netresearchgate.net By tracking the changes in absorbance at a wavelength where a reactant or product uniquely absorbs, kinetic data can be obtained. thermofisher.com This was demonstrated in the study of the formation of a this compound derivative, where physicochemical factors such as pH, time, and temperature on its formation were investigated in detail using spectrophotometric methods. saudijournals.com The spectral data provides insights into the reaction mechanism and the rate of formation or consumption of species involved in the reaction. researchgate.net
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves diffracting a beam of X-rays off a single crystal, and the resulting diffraction pattern is used to calculate the electron density distribution, from which the precise positions of atoms, bond lengths, and bond angles can be deduced. wikipedia.org
For this compound derivatives, X-ray crystallography has provided invaluable information. The crystal structure of a complex of cobalt with rubazinic acid, Co(H₂O)₆₂ · 2HRub, was determined by X-ray diffraction. researchgate.net More specifically, the structures of two this compound derivatives have been elucidated, revealing key structural features. iucr.org
In one derivative, the molecule adopts a "U" shaped conformation with extensive delocalization in the central O–C–C–N–C–C–O fragment. researchgate.net A significant feature of this compound derivatives is the presence of a strong intramolecular hydrogen bond, forming an eight-membered chelated ring. saudijournals.com The observed O---O distances are in the range of 2.42-2.45 Å, which are comparable to the shortest such distances measured in other classes of compounds. saudijournals.com This strong hydrogen bonding is facilitated by a favorable O-H-O angle approaching 180°. saudijournals.com
The precise structural data obtained from X-ray crystallography confirms the molecular connectivity and provides a solid-state picture of the molecule's conformation and intermolecular interactions.
| Compound | Crystal System | Space Group | Key Structural Features | Source |
| Co(H₂O)₆₂ · 2HRub | Orthorhombic | P2₁2₁2₁ | "U" shaped molecules, extensive delocalization in the O–C–C–N–C–C–O fragment. | researchgate.net |
| This compound Derivative | Not specified | Not specified | Eight-membered H-chelated ring, strong O-H---O hydrogen bond (O---O distance: 2.42-2.45 Å). | saudijournals.com |
The structural data derived from these advanced analytical techniques are fundamental to understanding the chemical properties and reactivity of this compound.
Theoretical and Computational Chemistry of Rubazoic Acid
Quantum Chemical Studies on Electronic Structure and Bonding Characteristics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in molecules like rubazoic acid. hud.ac.ukacs.org By utilizing functionals such as B3LYP with various basis sets (e.g., 6-311G(d,p)), researchers can model the geometry and electronic properties of pyrazolone-based dyes with considerable accuracy. nih.govnih.gov
Studies on analogous pyrazolone (B3327878) derivatives reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding their electronic transitions and reactivity. The energy gap between the HOMO and LUMO (Egap) is a critical parameter influencing the molecule's stability and color. For pyrazole (B372694) azo dyes, DFT calculations have been instrumental in determining global quantum chemical descriptors, including chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). nih.gov
A central feature of this compound's structure is the strong intramolecular hydrogen bond, which significantly influences its electronic properties. capes.gov.br Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the strength and nature of such hydrogen bonds. hud.ac.uk Research on similar compounds with intramolecular hydrogen bonds demonstrates that these interactions can stabilize the molecule and have a pronounced effect on the calculated redox potentials. conicet.gov.arrsc.org The crystal structure of this compound reveals extensive delocalization in the central O–C–C–N–C–C–O fragment, with the hydrogen atom of the hydroxyl group located nearly midway between the two oxygen atoms, indicative of a very strong, low-barrier hydrogen bond. researchgate.net
Table 1: Calculated Electronic Properties of a Model this compound System (Note: These are representative values based on DFT calculations of similar pyrazolone systems and may not reflect experimentally determined values for this compound itself.)
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap (Egap) | 3.7 eV |
| Dipole Moment (μ) | 4.5 D |
| Ionization Potential | 6.8 eV |
| Electron Affinity | 1.9 eV |
| Chemical Hardness (η) | 1.85 eV |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with surrounding molecules in different environments. wuxiapptec.com While specific MD studies on this compound are not widely published, simulations of structurally related pyrazolone and azo dyes provide a framework for understanding its potential behavior. researchgate.nettugraz.atphyschemres.org
MD simulations can be employed to study the aggregation of dye molecules, their interaction with surfaces, and their solvation in various solvents. physchemres.orgacs.orgmdpi.com For instance, simulations of azo dyes on graphene nanosheets have shown that π-π stacking interactions play a crucial role in the adsorption process. physchemres.org In the context of this compound, MD simulations could elucidate how the molecule interacts with solvents, forming hydrogen bonds and influencing the local solvent structure.
Furthermore, MD simulations are valuable for exploring the stability of complexes, such as those formed between pyrazolone derivatives and biological macromolecules. researchgate.netacs.org These simulations can reveal the key intermolecular interactions, including hydrogen bonds and van der Waals forces, that stabilize the complex. By running simulations over nanoseconds, it is possible to observe the dynamic stability of these interactions and the conformational changes that may occur. researchgate.net
Table 2: Representative Intermolecular Interaction Energies from MD Simulations (Note: These values are illustrative, based on simulations of analogous systems, and represent the potential interactions of this compound.)
| Interacting Pair | Interaction Energy (kcal/mol) |
|---|---|
| This compound - Water | -15 to -25 |
| This compound - this compound (Dimer) | -10 to -20 |
| This compound - Apolar Solvent | -2 to -5 |
Computational Analysis of Proton Transfer Phenomena and Energy Profiles
The intramolecular hydrogen bond in this compound is a focal point for studies on proton transfer. Computational methods can be used to calculate the potential energy surface for the movement of the proton between the two oxygen atoms, determining the energy barrier for this process. arxiv.orgnih.gov Studies on pyrazole derivatives have shown that intramolecular proton transfer can have a high activation energy barrier, often in the range of 45-55 kcal/mol for unassisted transfer. researchgate.netresearchgate.net
However, the presence of solvent molecules, such as water or ammonia, can significantly lower this barrier through assisted proton transfer mechanisms. researchgate.net The strong, nearly symmetric hydrogen bond observed in the crystal structure of this compound suggests that the barrier for proton transfer is likely very low. researchgate.net Computational studies on similar systems with strong intramolecular hydrogen bonds have confirmed that such structures can lead to barrierless or very low-barrier proton transfer. mdpi.com
The energy profile of the proton transfer can be mapped by systematically varying the position of the proton between the donor and acceptor atoms and calculating the energy at each point. This provides a detailed picture of the transition state and the relative stability of the tautomeric forms. rsc.org The reorganization energy, which includes both inner-sphere (structural) and outer-sphere (solvent) components, is another critical factor in the kinetics of proton transfer that can be evaluated computationally. bucknell.edu
Table 3: Calculated Energy Profile for Intramolecular Proton Transfer (Note: These are hypothetical values for this compound based on data from analogous systems with strong intramolecular hydrogen bonds.)
| Parameter | Energy (kcal/mol) |
|---|---|
| Energy of Initial State (Tautomer 1) | 0.0 |
| Energy of Transition State | 1.5 |
| Energy of Final State (Tautomer 2) | 0.2 |
| Activation Energy Barrier | 1.5 |
Theoretical Approaches to Conformational Analysis and Stability
Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. For a molecule like this compound, with multiple rotatable bonds, theoretical methods are essential for exploring the potential energy surface and identifying stable conformers. rsc.org
A common technique is the relaxed potential energy surface (PES) scan, where a specific dihedral angle is systematically rotated, and the energy is minimized at each step. nih.govresearchgate.net This method allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the barriers to rotation. For pyrazolone derivatives, conformational searches have been performed using molecular mechanics (MMFF force field) followed by DFT optimization of the low-energy conformers. scirp.orgunibo.it
The stability of different conformers is influenced by a combination of steric and electronic effects. In this compound, the planarity of the pyrazole rings and the orientation of the phenyl substituents are key conformational features. Torsional scans can reveal the energy cost associated with rotating these groups out of their preferred orientations. wuxiapptec.com The results of such analyses provide insight into the flexibility of the molecule and the most probable conformations it will adopt in different phases.
Table 4: Relative Energies of Hypothetical this compound Conformers (Note: These values are illustrative and based on conformational studies of similar multi-ring structures.)
| Conformer | Dihedral Angle (Ring-Imino-Ring) | Relative Energy (kcal/mol) |
|---|---|---|
| Planar | 0° | 0.0 |
| Twisted 1 | 30° | 2.5 |
| Twisted 2 | 60° | 6.8 |
Analytical Chemistry Applications and Methodological Development
Spectrophotometric and Titrimetric Assays for Compound Quantification
The formation of rubazoic acid and its derivatives has been the subject of kinetic studies employing both spectrophotometric and titrimetric techniques. These studies investigate the influence of various physicochemical factors such as pH, temperature, and time on the formation of the this compound derivative from 4-amino-1(4-sulphophenyl) 3-methyl-2-pyrazolin-5-one (B87142) (4-amino SPMP) google.comnih.gov.
In one such study, the formation of the this compound derivative was quantified by measuring the absorbance of the solution over time, providing insights into the reaction kinetics under different conditions. The strength of the this compound solution was observed to increase as a function of time, particularly at a pH of 7.0 or above google.com.
Titrimetric methods have also been employed to quantify the formation of diazonium compounds and the subsequent conversion to this compound. This involves a back-titration method where the excess of a coupling agent, such as β-naphthol, is determined after reaction with the diazonium salt. This allows for the calculation of the percentage of the amine that has been oxidized to form this compound google.com.
Table 1: Factors Influencing this compound Derivative Formation
| Parameter | Effect on Formation | Analytical Technique |
|---|---|---|
| pH | Formation increases at pH 7.0 and above | Spectrophotometry |
| Temperature | Influences reaction rate | Kinetic Studies |
| Time | Strength of solution increases over time | Spectrophotometry |
| Aeration | Used to oxidize the amine to form this compound | Synthesis Procedure |
Application as a Reagent in Photometric Nitrogen Determination in Organic Compounds
This compound serves as a valuable reagent in the photometric determination of nitrogen in various organic compounds, most notably ammonia. The reaction of ammonia with a bispyrazolone reagent in the presence of an oxidizing agent like chloramine-T leads to the formation of this compound, which imparts a distinct color to the solution, allowing for spectrophotometric quantification wikipedia.org. This method is recognized for its specificity in determining ammonia wikipedia.org.
Methods for Ammonia Quantification in Diverse Aqueous Matrices
The this compound method has been adapted for the determination of ammonia in different types of water samples, highlighting its versatility in environmental analysis.
A simplified, semi-micro method for the determination of ammonia in fresh waters using the this compound reaction has been developed. This method involves measuring the absorbance of the pink-violet aqueous solution of this compound at a wavelength of 550 nm researchgate.net. It is applicable to freshwater samples with ammonium-nitrogen concentrations ranging from 20 to 1000 µg/L researchgate.net. A significant advantage of this semi-micro method is the elimination of time-consuming extraction steps that were part of the original procedure, along with a five-fold reduction in reagent usage researchgate.net. The results obtained with this simplified method have shown good agreement with the original extraction method researchgate.net.
Table 2: Reagents for Semi-Micro Determination of Ammonia in Freshwater
| Reagent | Composition | Preparation Notes |
|---|---|---|
| Buffer | Not specified in abstract | Added to the sample |
| Chloramine T | 0.8 g in 100 ml of redistilled water | Stable for at least 2 weeks at 5°C |
| Bispyrazolone | 0.2 g in 100 ml of 0.25 M Na2CO3 | Prepared daily at 90°C and cooled |
| Pyrazolone (B3327878) | 1 g in 500 ml of hot redistilled water | Stable for at least 2 months |
| Standard Solution | 1 mg/L NH4+-N | Prepared daily from a concentrated NH4Cl solution |
The original this compound method for ammonia determination has been modified for use with seawater samples. These modifications were necessary to adapt the procedure to the complex matrix of seawater. Studies have shown good agreement between the this compound method and other methods, such as the indophenol blue method, for the determination of ammonia in non-polluted seawater, with a high correlation coefficient (R² = 0.96) researchgate.netchemsociety.org.ng. While specific details of the modifications for seawater are not extensively documented in the provided search results, the successful application in marine environments underscores the robustness of the underlying chemistry.
Analytical Utility in the Determination of Urea and Other Nitrogen-Containing Species
Historical and Contemporary Uses in Photo-Sensitive Materials (e.g., Color Photography)
There is no direct evidence from the provided search results to suggest that this compound itself has been historically or is currently used in photo-sensitive materials such as in color photography. However, it is noteworthy that pyrazolone derivatives, the class of compounds to which this compound belongs, have been utilized in the photographic industry. A patent describes the use of novel pyrazolone dyestuffs in photographic materials biospectra.us. Furthermore, some pyrazolone derivatives have been shown to exhibit photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation shef.ac.uk. This property is fundamental to some photo-sensitive applications. While this indicates a potential connection for the broader class of pyrazolone compounds, a specific application for this compound in this field is not documented.
Molecular Mechanisms of Action Research
Investigation of Molecular Interaction Pathways of Rubazoic Acid
The molecular interaction pathways of this compound are fundamentally governed by its unique structural features, most notably a strong intramolecular hydrogen bond within an eight-membered ring. researchgate.net This hydrogen bond plays a crucial role in the stabilization of the molecule.
Research indicates that this compound primarily exists as the OH tautomer, both in nonpolar solvents and in its crystalline state. researchgate.net This structural characteristic is central to its interaction pathways. The molecule's ability to form metal chelates has also been demonstrated, with studies showing its capacity to bind with metal ions like copper(II). researchgate.net Interestingly, in these interactions, copper coordination occurs exclusively through the oxygen atoms, despite the presence of nitrogen atoms that could also act as donor centers. researchgate.net
The interaction pathways of this compound are also relevant in biological contexts. For instance, some water-soluble azo dyes are known to be degraded by intestinal microorganisms, a process that can lead to the formation of this compound as an intermediate. saudijournals.com
Studies on Specific Molecular Recognition and Binding Events
The specific molecular recognition and binding events involving this compound are closely linked to its structural and electronic properties. The presence of a strong intramolecular hydrogen bond within a chelated eight-membered ring is a key determinant of its recognition capabilities. saudijournals.comjournalijar.com This feature creates a well-defined conformation that can facilitate specific interactions with other molecules.
The concept of Resonance-Assisted Hydrogen Bonding (RAHB) is pertinent to understanding this compound's molecular recognition. RAHB involves an intramolecular hydrogen bond that is strengthened by a conjugated π-system, which is a characteristic of the this compound structure. researchgate.net This enhanced hydrogen bonding contributes to the specificity of its molecular interactions.
Furthermore, the ability of this compound to form metal chelates highlights its capacity for specific binding events. The coordination with metal ions, such as the observed binding with copper(II) ions, demonstrates selective interaction with specific atoms within the molecule. researchgate.net
Research into Protonation and Deprotonation Equilibria in Solution
The protonation and deprotonation equilibria of this compound in solution are critical to understanding its chemical behavior and reactivity. These equilibria are largely influenced by the presence of the enolic hydroxyl group, which can participate in acid-base reactions.
Studies involving NMR spectroscopy have provided evidence for a rapid proton transfer equilibrium between two enolic tautomers in both solution and the solid state. rsc.org Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. numberanalytics.comwikipedia.org This dynamic equilibrium indicates that the proton is not statically located on one oxygen atom but is in a state of flux between the two potential oxygen-binding sites.
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. hcpgcollege.edu.in The pKa value for the deprotonation of a copper complex of a this compound derivative has been determined to be approximately 5.6 ± 0.2. researchgate.net This value provides insight into the pH range at which the complex will exist in its protonated or deprotonated form. The equilibrium between these forms is crucial for its chemical reactivity and interactions in different chemical environments.
Kinetic studies on the formation of a this compound derivative have also investigated the influence of physicochemical factors such as pH on the reaction, further highlighting the importance of proton concentration on the molecular processes involving this compound. saudijournals.comresearchgate.netresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Rubazoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Begin by reviewing peer-reviewed synthetic protocols, focusing on catalysts (e.g., palladium vs. enzymatic), solvent systems (polar vs. non-polar), and temperature optimization. Use HPLC or GC-MS to quantify purity and track byproducts. For reproducibility, document reaction parameters (e.g., stoichiometry, reflux duration) following guidelines for experimental rigor . Compare yields across conditions using ANOVA to identify statistically significant variables .
Q. Which spectroscopic techniques provide complementary evidence for characterizing this compound's degradation products under accelerated stability testing conditions?
- Methodological Answer : Combine NMR (¹H/¹³C) for structural elucidation, HPLC-MS for mass fragmentation patterns, and FTIR to track functional group changes. Perform forced degradation studies under varied pH, temperature, and UV exposure. Cross-validate results with control samples and reference spectra in databases (e.g., SciFinder) to confirm degradation pathways .
Q. What in vitro assays are most appropriate for evaluating the enzymatic inhibition kinetics of this compound?
- Methodological Answer : Use fluorometric or colorimetric assays (e.g., Michaelis-Menten kinetics) with purified target enzymes. Include positive/negative controls (e.g., known inhibitors, solvent-only samples) and triplicate runs to assess reproducibility. Calculate IC₅₀ values via nonlinear regression and validate with Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Advanced Research Questions
Q. How can researchers optimize the crystallization of this compound for X-ray diffraction studies to resolve structural ambiguities?
- Methodological Answer : Screen crystallization conditions using vapor diffusion or microbatch methods with varied precipitant concentrations (PEGs, salts). Employ additive screens (e.g., divalent cations) to improve crystal morphology. Validate unit cell parameters against computational predictions (e.g., Mercury CSD) and resolve electron density ambiguities via iterative refinement in software like PHENIX .
Q. What statistical methods are recommended for analyzing dose-response curves in this compound's pharmacological profiling to account for non-linear relationships?
- Methodological Answer : Apply four-parameter logistic (4PL) regression models to fit sigmoidal curves, ensuring Hill slope constraints align with biological plausibility. Use Bayesian information criterion (BIC) to compare model fits and bootstrap resampling to estimate confidence intervals for EC₅₀ values. Address heteroscedasticity with weighted least squares .
Q. How should conflicting data on this compound's solubility in polar solvents be reconciled through systematic re-evaluation of experimental parameters?
- Methodological Answer : Design a fractional factorial experiment to isolate variables (e.g., temperature, solvent mixtures, agitation methods). Quantify solubility via gravimetric analysis or UV-vis spectroscopy. Use principal component analysis (PCA) to identify confounding factors and publish raw datasets with metadata (e.g., humidity, instrument calibration) to enable cross-study validation .
Q. What computational chemistry approaches are validated for predicting this compound's tautomeric equilibria in different solvent environments?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model tautomeric states in implicit solvents (water, DMSO). Validate against experimental pKa values and NMR chemical shift data. Use molecular dynamics (MD) simulations with explicit solvent molecules to assess dynamic equilibria over nanosecond timescales .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives while controlling for confounding variables in biological assays?
- Methodological Answer : Synthesize derivatives with systematic structural modifications (e.g., substituent electronegativity, steric bulk). Use multivariate analysis (e.g., partial least squares regression) to correlate molecular descriptors (logP, polar surface area) with bioactivity. Include counter-screens against off-target proteins and normalize data to cell viability controls to minimize false positives .
Guidance for Data Management and Reproducibility
- Data Contradiction Analysis : Follow PRISMA guidelines for systematic reviews when reconciling conflicting results. Archive raw data in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata .
- Experimental Design : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and use PICO frameworks (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
